molecular formula C11H12N6OS B5807825 N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide

N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide

Numéro de catalogue B5807825
Poids moléculaire: 276.32 g/mol
Clé InChI: GMVNXDRVJQRXIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at Takeda Pharmaceutical Company Limited. Since then, TAK-242 has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mécanisme D'action

N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor that plays a key role in the innate immune response, and is activated by various pathogen-associated molecular patterns (PAMPs). This compound binds to a specific site on TLR4, preventing its activation and subsequent downstream signaling. This results in the inhibition of pro-inflammatory cytokine production, which is a key component of the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. In addition, this compound has been shown to have anti-tumor effects, inducing apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide is its specificity for TLR4 signaling. This allows for targeted inhibition of the immune response, without affecting other signaling pathways. However, this compound has also been shown to have off-target effects, which may limit its use in certain experimental settings. In addition, this compound has a relatively short half-life, which may require frequent dosing in certain experiments.

Orientations Futures

There are a number of potential future directions for research on N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is its potential use in the treatment of sepsis, a life-threatening condition that results from an uncontrolled immune response. This compound has been shown to have promising results in preclinical models of sepsis, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy, to enhance their anti-tumor effects. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential biomarkers that may predict response to treatment.

Méthodes De Synthèse

The synthesis of N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 2-methyl-2H-tetrazol-5-ylamine with 2-phenylacetyl chloride in the presence of a base to form the corresponding amide. This amide is then reacted with carbon disulfide and a base to form the thioamide. The final step involves the reaction of the thioamide with a nitroso compound to form this compound.

Applications De Recherche Scientifique

N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of sepsis, rheumatoid arthritis, and other inflammatory conditions. This compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Propriétés

IUPAC Name

N-[(2-methyltetrazol-5-yl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-17-15-10(14-16-17)13-11(19)12-9(18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNXDRVJQRXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.